molecular formula C17H20BNO2 B1397130 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine CAS No. 1009033-87-7

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

Cat. No.: B1397130
CAS No.: 1009033-87-7
M. Wt: 281.2 g/mol
InChI Key: PTNMCYWJKRZCDE-UHFFFAOYSA-N
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Description

“4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine” is a chemical compound. It is often used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .


Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C12H17BO2 . The exact structure can be determined using various analytical techniques such as NMR, HPLC, LC-MS, UPLC, and more .


Chemical Reactions Analysis

This compound can undergo several chemical reactions. For instance, it can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . It can also undergo asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .


Physical and Chemical Properties Analysis

This compound is typically a colorless oily substance at room temperature . It has a predicted density of 0.99±0.1 g/cm3 . Its melting point is between 27-31°C (lit.), and it has a boiling point of 130°C/20mmHg (lit.) . The compound has a flash point of 225°F and a vapor pressure of 0.00586mmHg at 25°C . Its refractive index is 1.49 .

Scientific Research Applications

Crystal Structure and Theoretical Analysis

One key application of compounds like 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine is in the study of crystal structures and theoretical analysis. Research by Huang et al. (2021) involved synthesizing boric acid ester intermediates, similar to the compound , followed by detailed structural analysis using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies are fundamental for understanding the physical and chemical properties of these compounds, which can be further explored using density functional theory (DFT) (Huang et al., 2021).

Fluorescence Probes and Detection Applications

Compounds like this compound are also used in the development of fluorescence probes. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide. These probes can offer “Off–On” fluorescence responses and are significant for applications like explosive detection or biomedical imaging (Lampard et al., 2018).

Organic Liquid Electrolyte-Based Batteries

Another fascinating application is in the realm of energy storage. Kucuk and Abe (2020) studied boron-based compounds, including a variant of our compound of interest, as electrolyte additives in organic liquid electrolyte-based fluoride shuttle batteries. The study highlighted how structural variations in these compounds can influence their properties and performance in battery applications (Kucuk & Abe, 2020).

Coordination Polymers and Material Science

In material science, the synthesis of coordination polymers using compounds like this compound is a significant area of research. Al-Fayaad et al. (2020) reported the synthesis of a two-dimensional coordination polymer using a similar compound. This research opens avenues for designing new materials with potential applications in catalysis, gas storage, and more (Al-Fayaad et al., 2020).

Medicinal Chemistry and Drug Design

In the pharmaceutical field, these compounds are utilized as intermediates in the synthesis of biologically active compounds. For example, Kong et al. (2016) described the synthesis of an intermediate crucial for drugs like crizotinib, demonstrating the role of these compounds in developing targeted therapies (Kong et al., 2016).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . It is also advised to wash skin thoroughly after handling .

Biochemical Analysis

Biochemical Properties

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to bind with certain oxidoreductases, influencing their activity and stability. Additionally, the dioxaborolane group in the compound can form reversible covalent bonds with diols and hydroxyl groups in biomolecules, facilitating its interaction with proteins and enzymes .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. It modulates the expression of genes associated with antioxidant responses, thereby impacting cellular metabolism and homeostasis. In various cell types, including hepatocytes and neuronal cells, this compound has been observed to enhance the activity of antioxidant enzymes, leading to reduced oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s dioxaborolane moiety allows it to form reversible covalent bonds with biomolecules, particularly those containing diol or hydroxyl groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and context. Additionally, the compound has been shown to influence gene expression by modulating transcription factors involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function have been noted, particularly in in vitro studies. Prolonged exposure to the compound can lead to sustained activation of antioxidant pathways, suggesting potential therapeutic applications for chronic oxidative stress conditions .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound has been observed to enhance antioxidant defenses without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. The compound interacts with enzymes such as glutathione S-transferases and superoxide dismutases, influencing their activity and contributing to the modulation of metabolic flux. These interactions can lead to changes in metabolite levels, further impacting cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, while its interactions with transport proteins ensure its proper localization within cellular compartments. This distribution is crucial for its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus. The compound’s ability to form reversible covalent bonds with nuclear proteins suggests its involvement in regulating gene expression and other nuclear processes. Additionally, its presence in the cytoplasm allows it to interact with various enzymes and signaling molecules, further contributing to its biochemical effects .

Properties

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-7-5-13(6-8-15)14-9-11-19-12-10-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNMCYWJKRZCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729358
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009033-87-7
Record name 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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